molecular formula C6H18SeSi2 B3136087 [Bis(trimethylsilyl)]selenide CAS No. 4099-46-1

[Bis(trimethylsilyl)]selenide

Cat. No.: B3136087
CAS No.: 4099-46-1
M. Wt: 225.35 g/mol
InChI Key: FKIZDWBGWFWWOV-UHFFFAOYSA-N
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Description

[Bis(trimethylsilyl)]selenide: is an organoselenium compound with the molecular formula C6H18SeSi2 . It is a colorless to yellow liquid known for its strong odor. This compound is used in various chemical reactions and has significant applications in scientific research, particularly in the synthesis of selenium-containing organic compounds.

Mechanism of Action

Target of Action

Bis(trimethylsilyl)selenide is a chemical compound used primarily in research and development It is known to react with halides, such as chloride, to form selenium compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it reacts with nucleophiles, such as triethyl orthoformate, which can be observed by the emission of light at 290 nm . The exact changes resulting from these interactions depend on the specific targets and the conditions of the reaction.

Pharmacokinetics

Given its chemical properties, it is soluble in ether and tetrahydrofuran , suggesting that it may be absorbed and distributed in the body through these solvents. The metabolism and excretion of this compound would depend on its specific interactions with the body’s biochemical systems.

Result of Action

It is known to be toxic if swallowed or inhaled, and it may cause damage to organs through prolonged or repeated exposure . These effects suggest that the compound interacts with cellular systems in a way that can lead to toxicity.

Action Environment

The action, efficacy, and stability of Bis(trimethylsilyl)selenide can be influenced by various environmental factors. For instance, it reacts slowly with moisture or water , suggesting that its activity may be affected by humidity. It is also flammable and can readily ignite with flame, sparks, friction, or heat . Therefore, the environment in which it is used should be well-controlled to ensure safety and efficacy.

Biochemical Analysis

Biochemical Properties

[Bis(trimethylsilyl)]selenide plays a significant role in biochemical reactions, particularly in the synthesis of selenium-containing compounds. It interacts with enzymes and proteins that are involved in the metabolism of selenium. For instance, it can react with halides to form selenium compounds, which are crucial in various biochemical pathways . The compound’s interactions with biomolecules often involve the formation of selenides, which can influence the activity of enzymes and proteins by modifying their structure and function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular redox states . Additionally, this compound has been shown to affect the expression of genes related to selenium metabolism, which can alter cellular functions and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, altering their activity. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be sensitive to moisture, which can lead to its degradation and a decrease in its effectiveness . Long-term studies have shown that the stability of this compound can be maintained under controlled conditions, but its activity may diminish over time if exposed to adverse conditions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and enzyme activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing oxidative stress and modulating enzyme activities . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to selenium metabolism. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, which are crucial for maintaining cellular redox balance . The compound can also influence the levels of metabolites involved in these pathways, thereby affecting metabolic flux and overall cellular metabolism . Additionally, this compound can be converted into other selenium-containing compounds, which participate in various biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transport mechanisms and subsequently distributed to different cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions . For example, the compound’s interaction with selenium transport proteins can facilitate its distribution to areas where selenium is needed for enzymatic functions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals and post-translational modifications . Its presence in these compartments can influence various cellular processes, including energy production, gene expression, and redox regulation . The localization of this compound within specific organelles can also affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Silylation of Sodium Selenide or Lithium Selenide: This method involves the reaction of sodium selenide or lithium selenide with chlorotrimethylsilane.

    Reaction of Bromobenzene, Magnesium, and Selenium with Chlorotrimethylsilane: This method involves the Grignard reaction, where bromobenzene reacts with magnesium to form phenylmagnesium bromide, which then reacts with selenium and chlorotrimethylsilane to produce [Bis(trimethylsilyl)]selenide.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: [Bis(trimethylsilyl)]selenide can reduce sulfoxides, selenoxides, and telluroxides to their corresponding sulfides, selenides, and tellurides.

    Substitution: It reacts with n-butyllithium to generate Me3SiSeLi, which can then undergo alkylation to form trimethylsilyl alkyl selenides.

    Formation of Unsymmetrical Selenides: The compound can react with alkyl halides in the presence of n-butyllithium to form unsymmetrical selenides.

Common Reagents and Conditions:

    n-Butyllithium: Used for generating Me3SiSeLi from this compound.

    Alkyl Halides: Used in the alkylation reactions to form various selenides.

Major Products:

    Trimethylsilyl Alkyl Selenides: Formed through alkylation reactions.

    Selenoesters: Formed when acid chlorides are used in place of alkyl halides.

Scientific Research Applications

Chemistry:

    Synthesis of Selenium-Containing Compounds: [Bis(trimethylsilyl)]selenide is used in the synthesis of selenoketones, selenoaldehydes, and selenoacylsilanes.

    One-Pot Synthesis: It is used in one-pot synthesis methods to produce various selenium compounds, including unsymmetrical selenides, selenolesters, and selenolcarbonates.

Biology and Medicine:

    Potential Pharmaceutical Applications: The compound is explored for its potential in synthesizing selenium-containing organic compounds for cancer treatment and metabolic diseases.

Industry:

    Atomic Layer Deposition (ALD): this compound is used as a precursor in ALD processes for producing thin films with high conformality and controlled deposition.

Comparison with Similar Compounds

    [Bis(trimethylsilyl)]sulfide: Similar in structure but contains sulfur instead of selenium.

    [Bis(trimethylsilyl)]telluride: Contains tellurium instead of selenium.

Uniqueness:

    Reactivity: [Bis(trimethylsilyl)]selenide is unique in its reactivity, particularly in forming selenium-containing compounds.

    Applications: The compound’s applications in ALD and potential pharmaceutical uses highlight its versatility and importance in scientific research.

Properties

IUPAC Name

trimethyl(trimethylsilylselanyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18SeSi2/c1-8(2,3)7-9(4,5)6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIZDWBGWFWWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Se][Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18SeSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4099-46-1
Record name Disilaselenane, 1,1,1,3,3,3-hexamethyl-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Bis(trimethylsilyl)]selenide

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